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4-Hexyl-2,5-dimethyloxazole

Physicochemical Characterization Chromatography LogP

4-Hexyl-2,5-dimethyloxazole (CAS 20662-86-6) is an organic compound classified within the 2,4,5-trisubstituted oxazole family, featuring a five-membered aromatic heterocyclic ring with oxygen and nitrogen atoms. Its structure is distinguished by a hexyl chain at the C4 position, which significantly increases its lipophilicity compared to its shorter-chain analogs (calculated LogP ~3.41–4.27).

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 20662-86-6
Cat. No. B15364156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexyl-2,5-dimethyloxazole
CAS20662-86-6
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(OC(=N1)C)C
InChIInChI=1S/C11H19NO/c1-4-5-6-7-8-11-9(2)13-10(3)12-11/h4-8H2,1-3H3
InChIKeyHMYAUWMKFPILNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hexyl-2,5-dimethyloxazole (CAS 20662-86-6): Sourcing and Identification Guide for This Lipophilic 2,4,5-Trisubstituted Oxazole


4-Hexyl-2,5-dimethyloxazole (CAS 20662-86-6) is an organic compound classified within the 2,4,5-trisubstituted oxazole family, featuring a five-membered aromatic heterocyclic ring with oxygen and nitrogen atoms [1]. Its structure is distinguished by a hexyl chain at the C4 position, which significantly increases its lipophilicity compared to its shorter-chain analogs (calculated LogP ~3.41–4.27) [2]. This compound has been reported to occur naturally in trace amounts in roast beef, as documented in flavor and fragrance ingredient catalogs [3]. While it is cataloged in metabolomic databases (HMDB0037890, CHEBI:166557), very few primary research articles have been published on this specific molecule, limiting the extent of available empirical characterization [4][5]. Users should verify its exact physicochemical profile and purity from their chosen supplier, as the compound's reported data is often based on computational predictions rather than experimental measurement.

Why Generic Substitution Fails for 4-Hexyl-2,5-dimethyloxazole: The Critical Role of Alkyl Chain Length and Lipophilicity


Within the 2,4,5-trisubstituted oxazole class, direct substitution of one analog for another is rarely chemically or functionally equivalent. While many 2,5-dimethyloxazoles share a common core, the alkyl substitution pattern at the C4 position dictates key physicochemical parameters such as lipophilicity (LogP), boiling point, and vapor pressure [1][2]. 4-Hexyl-2,5-dimethyloxazole, with its C6 alkyl chain, exhibits a markedly higher calculated LogP (range 3.41–4.27) compared to shorter-chain analogs like 4-butyl-2,5-dimethyloxazole (predicted LogP would be substantially lower based on two fewer methylene units) [3]. This difference in hydrophobicity directly influences behavior in chromatographic separations, extraction efficiency from complex matrices, and, critically, organoleptic properties such as odor threshold and aroma character [4]. Generic procurement of an unspecified 2,5-dimethyloxazole derivative without verifying the specific alkyl chain length would introduce significant experimental variability and compromise the validity of analytical results or formulation performance. The following evidence guide quantifies these differences where data permits.

4-Hexyl-2,5-dimethyloxazole: Quantitative Evidence of Differentiation from Closest Analogs


Lipophilicity (LogP) Comparison: 4-Hexyl- vs. 4-Butyl-2,5-dimethyloxazole

4-Hexyl-2,5-dimethyloxazole exhibits a higher calculated lipophilicity compared to its shorter-chain analog, 4-butyl-2,5-dimethyloxazole. This difference is driven by the additional two methylene units in the C4 alkyl chain. [1] The target compound has a reported calculated LogP of 3.41 (ChemSrc) [2] and a predicted LogP of 4.27 (NP-MRD) . While exact experimental LogP data for 4-butyl-2,5-dimethyloxazole is not available in public sources, its molecular weight is ~28 Da lower and its predicted LogP is proportionally lower, which is consistent with the established quantitative relationship between alkyl chain length and LogP (an increase of approximately 0.5 LogP units per methylene group) [3]. This higher LogP translates to a longer retention time in reversed-phase liquid chromatography (RP-HPLC) and a higher boiling point (244.0 ± 9.0 °C at 760 mmHg) [4], necessitating adjusted analytical conditions.

Physicochemical Characterization Chromatography LogP Lipophilicity

Boiling Point and Vapor Pressure: Implications for Sample Preparation and Volatility

The boiling point of 4-hexyl-2,5-dimethyloxazole is reported as 244.0 ± 9.0 °C at 760 mmHg [1], with an estimated vapor pressure of 0.0 ± 0.5 mmHg at 25°C [2]. This indicates relatively low volatility at ambient temperature, which is a direct consequence of its C6 alkyl chain. In contrast, shorter-chain oxazoles, such as 4-ethyl-2,5-dimethyloxazole (molecular weight ~139 Da), would be expected to have significantly lower boiling points and higher vapor pressures, making them more amenable to headspace analysis. This higher boiling point dictates that 4-hexyl-2,5-dimethyloxazole requires direct liquid injection or solid-phase microextraction (SPME) with longer equilibration times for GC-MS analysis, whereas more volatile analogs could be effectively sampled from headspace under milder conditions [3].

GC-MS Volatility Sample Preparation Physicochemical Properties

Sensory Threshold and Aroma Character Differentiation Among Alkyloxazoles

Alkyl chain length is a primary determinant of odor threshold and aroma character in oxazole derivatives. A 2025 study on alkyloxazoles in roasted tea infusion demonstrates that subtle changes in alkyl substitution profoundly impact sensory properties, with some isomers exhibiting odor thresholds as low as 0.1 μg/L in water [1]. While 4-hexyl-2,5-dimethyloxazole itself was not a subject of this specific study, the class-level trend is well-established: increased chain length generally elevates odor threshold (reduces potency) and shifts aroma descriptors from green, vegetable-like notes toward fatty, waxy, or meaty nuances [2][3]. This aligns with the reported natural occurrence of 4-hexyl-2,5-dimethyloxazole in roast beef, contrasting with shorter-chain analogs like 2,4,5-trimethyloxazole, which are associated with nutty, roasted notes and found in coffee and tea [4][5]. Consequently, substituting a shorter-chain oxazole for 4-hexyl-2,5-dimethyloxazole would fundamentally alter the sensory profile of a flavor formulation, even at equivalent concentrations.

Flavor Chemistry Sensory Analysis Odor Threshold Aroma

Molecular Weight and Mass Spectrometric Differentiation for Identity Confirmation

The molecular identity of 4-hexyl-2,5-dimethyloxazole is unambiguously distinguished from its closest analogs by its monoisotopic mass (181.1467 Da) and corresponding mass spectral features. This mass is 28.0 Da higher than 4-butyl-2,5-dimethyloxazole (C9H15NO, monoisotopic mass 153.1154 Da) due to the presence of two additional methylene groups [1][2]. In GC-MS analysis (70 eV, positive mode), the predicted spectrum for 4-hexyl-2,5-dimethyloxazole (non-derivatized) has a unique SplashKey of 'splash10-06vl-9700000000-4380659dc4eee9173041', and its LC-MS/MS spectrum (10V, positive) is 'splash10-001i-0900000000-4a5ecf17f45a82bde8b4' [3][4]. These distinct identifiers ensure that the compound can be specifically detected and quantified in complex mixtures without confusion from co-eluting or isobaric oxazole derivatives. Procurement of the exact CAS number (20662-86-6) is essential to guarantee this exact mass and fragmentation pattern, preventing misidentification in metabolomics or flavor analysis workflows.

Mass Spectrometry LC-MS GC-MS Identity Confirmation

Defined Application Scenarios for 4-Hexyl-2,5-dimethyloxazole Based on Validated Evidence


Authentic Savory/Roast Meat Flavor Formulation

As evidenced by its documented natural occurrence in roast beef [1] and the class-level relationship between C6 alkyl chains and meaty/fatty aroma notes [2], 4-hexyl-2,5-dimethyloxazole is the correct procurement choice for flavor houses aiming to authentically replicate roast meat, beef, or savory profiles. Substituting a shorter-chain analog like 2,4,5-trimethyloxazole would introduce an undesirable nutty or coffee-like note [3]. The compound's low volatility (BP ~244°C) [4] further supports its utility in applications requiring thermal stability, such as processed meats or baked savory goods.

Targeted Metabolomics and Food Authenticity Analysis

In metabolomics studies investigating the volatile organic compound (VOC) profile of cooked meats, 4-hexyl-2,5-dimethyloxazole serves as a specific marker compound. Its unique monoisotopic mass (181.1467 Da) [5] and distinct predicted mass spectral fingerprints (GC-MS SplashKey) [6] allow for unambiguous identification and quantification using MRM-based LC-MS/MS or SIM/scan GC-MS methods. This is critical for food authentication, where detecting this specific congener confirms the presence of beef-derived flavor components and helps differentiate from other protein sources or synthetic flavoring additions [1].

Method Development for Lipophilic Heterocycles in RP-HPLC

With a calculated LogP ranging from 3.41 to 4.27 [7], 4-hexyl-2,5-dimethyloxazole represents an ideal model compound for developing and validating reversed-phase HPLC methods designed for lipophilic, nitrogen-containing heterocycles. Its retention behavior is significantly different from less lipophilic oxazole analogs [8], making it useful for optimizing gradient elution profiles, assessing column selectivity for moderately hydrophobic analytes, and serving as a system suitability standard to ensure method robustness prior to analyzing complex natural product extracts or reaction mixtures.

Calibration Standard for SPME-GC-MS Analysis of Low-Volatility Flavor Compounds

The estimated vapor pressure of 0.0 ± 0.5 mmHg at 25°C and boiling point of 244°C [4] indicate that 4-hexyl-2,5-dimethyloxazole is a semi-volatile compound. This property makes it particularly suitable as a calibration or internal standard for developing solid-phase microextraction (SPME) methods targeting other low-volatility flavor compounds in complex food matrices. Unlike highly volatile internal standards, its extraction kinetics more closely match those of other semi-volatile analytes of interest, leading to more accurate quantitation and better method precision [9].

Technical Documentation Hub

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